molecular formula C12H14O B1624237 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- CAS No. 54440-17-4

1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl-

Cat. No. B1624237
Key on ui cas rn: 54440-17-4
M. Wt: 174.24 g/mol
InChI Key: KZSUMHASCAWKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538243B2

Procedure details

KH (32 g at 35% in mineral oil, 280 mmol, 1.4 equiv.) was suspended in THF (160 ml) and 3,3-dimethyl-1-indanone (as prepared as described above, 32 g, 200 mmol) in THF (150 mmol) was added. The green suspension was stirred for 1.5 h at RT, then triethylborane (1M solution in THF, 280 ml, 280 mmol, 1.4 equiv.) was added slowly. After 1 h stirring at RT methyl iodide (40 g, 280 mmol, 1.4 equiv.) was added and the suspension stirred for 48 h at RT. Treatment with H2O (240 ml), 10% aq. NaOH (240 ml) and 30% aq. H2O2-solution (240 ml) under occasional cooling was followed by extraction with MTBE. The organic layer was washed with brine, dried over MgSO4 and concentrated in a rotary evaporator. Bulb-to-bulb distillation (0.05 mbar/100° C.) yielded 24.8 g (71%) of product.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mmol
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
240 mL
Type
reactant
Reaction Step Five
Name
Quantity
240 mL
Type
reactant
Reaction Step Five
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3]1.[CH2:13](B(CC)CC)C.CI.[OH-].[Na+].OO>C1COCC1.O>[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]1[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
CC1(CC(C2=CC=CC=C12)=O)C
Name
Quantity
150 mmol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)B(CC)CC
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
240 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
240 mL
Type
reactant
Smiles
OO
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The green suspension was stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the suspension stirred for 48 h at RT
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
was followed by extraction with MTBE
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distillation (0.05 mbar/100° C.)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(C(C(C2=CC=CC=C12)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.